molecular formula C21H22N2O4 B10937483 ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10937483
M. Wt: 366.4 g/mol
InChI Key: NPZDEOKJPLJUBH-UHFFFAOYSA-N
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Description

Ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction temperature is maintained around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of methoxy groups may enhance its ability to interact with biological membranes, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate can be compared with other similar compounds, such as:

    3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Similar in structure but contains a carbothioamide group instead of an acetate group.

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Contains a piperidinone ring instead of a pyrazole ring.

    4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure with different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C21H22N2O4/c1-4-27-21(24)14-23-20(16-7-11-18(26-3)12-8-16)13-19(22-23)15-5-9-17(25-2)10-6-15/h5-13H,4,14H2,1-3H3

InChI Key

NPZDEOKJPLJUBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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